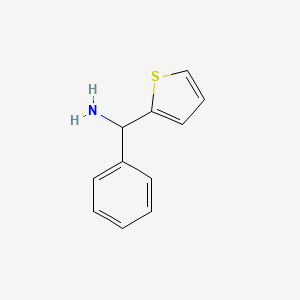

1-phenyl-1-thien-2-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl(thiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAFFFYJFXPGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Broader Context: Phenyl and Thiophene Substituted Methanamines

Methanamine derivatives featuring both phenyl and thiophene (B33073) substituents represent a compelling class of compounds in chemical synthesis. The strategic combination of a phenyl group, a ubiquitous aromatic system in organic chemistry, with a thiophene ring, a prominent sulfur-containing heterocycle, gives rise to unique molecular architectures with diverse properties.

The thiophene ring, in particular, is often considered a bioisostere of the benzene (B151609) ring. nih.govrsc.orgresearchgate.net This means that it can often replace a benzene ring in a biologically active molecule without significantly altering its biological activity, a concept that has been widely applied in medicinal chemistry. nih.govrsc.orgresearchgate.net The rationale behind this substitution lies in their similar size, planarity, and π-electron cloud distribution. psu.edu However, the presence of the sulfur heteroatom in thiophene can influence physicochemical properties such as lipophilicity and metabolic pathways, potentially offering advantages over their purely carbocyclic phenyl analogues. psu.edu

The amine functional group in these structures introduces a basic center and a site for further chemical modification. Chiral amines, in particular, are of paramount importance in stereoselective organic synthesis, serving as resolving agents, chiral building blocks, and chiral auxiliaries. sigmaaldrich.comsigmaaldrich.com The development of efficient methods for the synthesis of enantiomerically pure amines, including biocatalytic approaches, is a highly active area of research. wiley.com

The Rationale for Focused Inquiry

The specific arrangement of the phenyl and thien-2-yl groups attached to the same carbon atom, which is also bonded to an amino group, makes 1-phenyl-1-thien-2-ylmethanamine a chiral molecule. The synthesis and separation of its enantiomers, and the investigation of their distinct properties, present a significant challenge and a key driver for research. Asymmetric synthesis, the process of creating a single enantiomer from an achiral starting material, is a cornerstone of modern drug discovery and development. nih.govyoutube.com

Furthermore, the juxtaposition of the electron-rich thiophene (B33073) ring and the phenyl ring creates a unique electronic environment around the chiral center. This can influence the compound's reactivity and its potential to interact with biological targets or act as a ligand in catalysis. The study of such molecules contributes to a deeper understanding of structure-activity relationships and the subtle effects of isosteric replacement.

Current Research Trends and Foundational Studies

Modern Approaches to Amine Synthesis Applicable to this compound

The synthesis of α-branched amines like this compound is a significant area of research due to their prevalence in biologically active molecules. researchgate.net Modern synthetic chemistry offers several powerful strategies for the construction of the critical C-N bond in these structures.

Reductive Amination Strategies

Reductive amination is a cornerstone method for amine synthesis, valued for its efficiency and broad applicability. This two-step, one-pot process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For the synthesis of this compound, the precursor ketone is phenyl(thiophen-2-yl)methanone.

The reaction can be generalized as follows:

Step 1: Imine Formation Phenyl(thiophen-2-yl)methanone reacts with an ammonia (B1221849) source (e.g., ammonia, ammonium (B1175870) salts) to form the corresponding imine. This step is often catalyzed by an acid to facilitate the dehydration of the intermediate carbinolamine.

Step 2: Reduction The C=N double bond of the imine is then reduced to a C-N single bond. A variety of reducing agents can be employed, with the choice depending on factors like substrate tolerance and desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. More recently, silanes like trichlorosilane (B8805176) (HSiCl₃) have been used as effective reducing agents, often activated by a Lewis base. researchgate.net

A significant challenge in the reductive amination of ketones, compared to aldehydes, can be the sterically hindered condensation step. researchgate.net However, the development of new catalysts and reaction conditions continues to expand the scope and efficiency of this transformation for sterically demanding substrates.

Nucleophilic Substitution Reactions for C-N Bond Formation

The formation of the C-N bond in this compound can also be envisioned through a nucleophilic substitution reaction. In this approach, a suitable nitrogen nucleophile displaces a leaving group attached to the benzylic carbon.

The general mechanism can be classified as either Sₙ1 or Sₙ2. youtube.com

Sₙ1 Mechanism: This pathway would involve a two-step process starting with the formation of a carbocation at the benzylic position, followed by a rapid attack by a nitrogen nucleophile. The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate. youtube.com

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. The rate of an Sₙ2 reaction depends on the concentrations of both the substrate and the nucleophile. youtube.com

For this specific target, a potential substrate would be 1-halo-1-phenyl-1-thien-2-ylmethane (where halo = Cl, Br, I). The reaction with a nitrogen source like ammonia would yield the desired amine. The choice of solvent and reaction conditions is critical in directing the pathway and minimizing side reactions.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.netnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, analogous reactions like the Petasis borono-Mannich (PBM) reaction offer a conceptual framework. The PBM reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines.

A hypothetical MCR for a derivative could involve:

Thiophene-2-carbaldehyde

Aniline

Phenylboronic acid

This pathway could potentially lead to N-phenyl-1-phenyl-1-thien-2-ylmethanamine, an analogue of the target compound. The discovery and development of novel MCRs remain an active area of research, holding promise for the streamlined synthesis of diverse amine structures. researchgate.net

Catalysis in the Synthesis of this compound Derivatives

Catalysis, particularly using transition metals, has revolutionized organic synthesis by enabling the construction of complex molecules under mild conditions with high selectivity. nih.gov These methods are especially pertinent to the synthesis of derivatives of this compound, which often involve the formation of carbon-carbon bonds to modify the phenyl or thienyl rings.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, C-O, and C-S bonds. mdpi.com Metals such as palladium, copper, and nickel are frequently employed to catalyze these transformations, which are fundamental to the synthesis of substituted aromatic and heteroaromatic compounds. nih.govresearchgate.net For the synthesis of analogues of this compound, these reactions can be used to introduce a wide variety of functional groups onto the aromatic rings.

Suzuki-Miyaura Coupling Applications

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most reliable and widely used methods for constructing C-C bonds between sp²-hybridized carbon atoms. researchgate.net It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net

This reaction is highly applicable for synthesizing precursors to this compound derivatives. For instance, a substituted phenyl(thiophen-2-yl)methanone could be prepared by coupling a substituted phenylboronic acid with a halogenated thiophene-2-carboxaldehyde, followed by Grignard addition and oxidation, or vice-versa.

A study by Handy et al. demonstrated the use of double Suzuki couplings of 4,5-dibromothiophene-2-carbaldehyde (B1584770) with various arylboronic acids to create diverse aryl-substituted thiophenes. mdpi.com Similarly, Dang and coworkers reported the synthesis of tetraarylthiophenes from tetrabromothiophene (B189479) using Suzuki coupling. mdpi.com These examples highlight the robustness of the Suzuki-Miyaura reaction in functionalizing the thiophene core.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. For example, an unusual ligand-dependent chemoselectivity was observed in the Suzuki-Miyaura cross-coupling of 3-bromo-4-trifloyl-thiophenes, where Pd(PPh₃)₄ showed selectivity for the triflate group, while Pd(tBu₃P)₂ favored reaction at the bromide. researchgate.net

Below is a table summarizing representative conditions for Suzuki-Miyaura reactions involving thiophene substrates, which could be adapted for the synthesis of precursors to this compound analogues.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/Water (4:1) | Good | mdpi.com |

| 3-Bromo-4-trifloyl-thiophene | Arylboronic acid | Pd(PPh₃)₄ | - | - | - | researchgate.net |

| 3-Bromo-4-trifloyl-thiophene | Arylboronic acid | Pd(tBu₃P)₂ | - | - | - | researchgate.net |

| 2,6-Dibromoaniline | Phenylboronic acid | Palladium catalyst | - | - | - | rsc.org |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. In the context of diarylmethylamines, this strategy allows for the direct coupling of an aryl or heteroaryl group to a benzylic C-H bond.

Recent advancements have demonstrated the utility of palladium catalysis in the enantioselective C-H functionalization for the synthesis of chiral diarylmethylamines. For instance, a palladium-catalyzed enantioselective C-H iodination has been developed, which serves as a precursor for further coupling reactions. core.ac.uk This method utilizes a mono-N-benzoyl-protected amino acid as a chiral ligand and iodine as the sole oxidant, proceeding at ambient temperature and under air. core.ac.uk While this has been demonstrated for diphenylmethylamines, the principles can be extended to analogues like this compound.

Another strategy involves the cobalt-catalyzed enantioselective C-H alkoxylation for the synthesis of chiral diarylmethylamines. nih.gov This method employs an earth-abundant cobalt(II) catalyst and a readily available chiral ligand to achieve desymmetrization and parallel kinetic resolution, affording a range of chiral diarylmethylamines in high yields and with excellent enantioselectivities. nih.govdicp.ac.cn

The table below summarizes representative results for the C-H functionalization approach in the synthesis of chiral diarylmethylamine analogues.

| Entry | Catalyst/Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) |

| 1 | Pd(OAc)₂ / N-benzoyl-L-valine | N-(diphenylmethyl)acetamide | I₂ | N-(iodo(phenyl)methyl)acetamide | 81 | 98 |

| 2 | Co(OAc)₂ / Chiral Salox ligand | N-(diphenylmethyl)pivalamide | Methanol | N-((methoxy)diphenylmethyl)pivalamide | 90 | 99 |

Data based on the synthesis of diarylmethylamine analogues.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. For the preparation of chiral amines, organocatalytic approaches often involve the activation of substrates through the formation of transient, reactive intermediates such as iminium ions or enamines.

An enantioselective 1,8-addition strategy has been developed for the synthesis of chiral tetraarylmethanes, which shares mechanistic principles applicable to the synthesis of highly substituted diarylmethylamines. dicp.ac.cn This method utilizes a chiral phosphoric acid to catalyze the reaction between functionalized tertiary alcohols and nucleophiles, proceeding through an in-situ generated conjugated system. dicp.ac.cn

Furthermore, the asymmetric one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted chiral 4,5-dihydropyrrole-3-carbaldehydes has been achieved using a chiral diphenylprolinol trimethylsilyl (B98337) ether organocatalyst. rsc.org This reaction proceeds via an azomethine ylide intermediate, affording products in high yields with excellent enantio- and diastereoselectivity. rsc.org While not a direct synthesis of the target molecule, these organocatalytic methods showcase the potential for constructing complex chiral amine derivatives.

| Entry | Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | dr |

| 1 | Chiral Phosphoric Acid | 6-(hydroxydiphenylmethyl)naphthalen-2-ol | 2-phenyl-1H-pyrrole | Chiral Tetraarylmethane derivative | 95 | 90 | - |

| 2 | (R)-diphenylprolinol trimethylsilyl ether | Benzothiazolium salt | α,β-unsaturated aldehyde | N-phenyl thioether-tethered dihydropyrrole | ≤90 | ≤98 | >20:1 |

Data based on organocatalytic syntheses of complex chiral molecules.

Biocatalysis in Stereoselective Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral amines, transaminases are particularly useful enzymes. A directed evolution approach was successfully applied to modify a transaminase enzyme to recognize a complex ketone substrate, enabling its use in the production of the diabetes drug sitagliptin (B1680988). mdpi.com This highlights the potential for creating bespoke biocatalysts for specific target molecules.

In a closely related synthesis, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to the corresponding (S)-alcohol with high yield and enantiomeric excess. researchgate.net This chiral alcohol is a key intermediate in the synthesis of the antidepressant (S)-duloxetine, demonstrating the power of biocatalysis in preparing enantiopure thiophene-containing building blocks. researchgate.net

| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) |

| Engineered Transaminase | Pro-sitagliptin ketone | Sitagliptin | - | >99.5 |

| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide | >95 | >99 |

Data from biocatalytic syntheses of sitagliptin and a duloxetine (B1670986) precursor.

Stereoselective Synthesis of Chiral this compound

The creation of the stereogenic center in this compound with high enantiopurity is a primary challenge. Several strategies in asymmetric synthesis can be employed to achieve this goal.

Asymmetric Catalysis in Chiral Amine Formation

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amines. This can be achieved through methods such as the asymmetric hydrogenation of imines or the asymmetric addition of organometallic reagents to imines.

The enantioselective hydrogenation of N-substituted diarylmethanimines has been realized using an iridium catalyst with a chiral f-spiroPhos ligand. nih.gov This method provides access to a variety of chiral diarylmethylamines with excellent enantioselectivities and high turnover numbers. nih.gov The asymmetric arylation of diarylmethylamines with arylboroxines, catalyzed by a rhodium complex, is another effective method for generating triarylmethanes, which can be seen as more complex analogues.

Use of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

Pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for asymmetric alkylation reactions. nih.gov It is particularly effective in controlling the formation of quaternary carbon centers. Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification by crystallization. nih.gov In a typical sequence, the chiral auxiliary is first attached to a carboxylic acid, followed by diastereoselective enolate alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

Sulfinamides are another important class of chiral auxiliaries, especially for the asymmetric synthesis of amines. Enantiopure arylsulfinimines, derived from the condensation of an aldehyde or ketone with a chiral sulfinamide, can undergo diastereoselective addition of organometallic reagents. The subsequent removal of the sulfinyl group affords the chiral amine. This methodology has been widely applied in the synthesis of N-heterocycles. rsc.org

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (dr) |

| Pseudoephenamine | Alkylation | α-alkyl-α,β-unsaturated amide | up to >99:1 |

| (R)-(+)-2,4,6-triisopropylphenylsulfinamide | Addition to sulfinylimine | Imine derived from aldehyde | up to 5.1:1 (syn:anti) |

Data from the use of chiral auxiliaries in asymmetric synthesis.

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and the product derived from the more reactive enantiomer.

Enzymatic kinetic resolution is a widely used and highly effective technique. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. nih.govmdpi.com For example, the kinetic resolution of racemic 1-phenylethanol (B42297), a structural component of the target molecule, is well-established using CALB and an acyl donor like vinyl acetate (B1210297). nih.gov This typically yields the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric excess.

A dynamic kinetic resolution (DKR) process combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. A chemoenzymatic DKR of 1-phenylethanol has been developed using a lipase for the resolution and a niobium salt as the racemization agent, affording the (R)-acetate in high yield and enantiomeric excess. scielo.brscielo.br

| Method | Catalyst/Enzyme | Substrate | Acyl Donor | Conversion (%) | Product ee (%) |

| Kinetic Resolution | Novozyme 435 (CALB) | rac-1-phenylethanol | Vinyl acetate | ~50 | >99 (for remaining alcohol) |

| Dynamic Kinetic Resolution | CALB / NbOPO₄·nH₂O | rac-1-phenylethanol | Vinyl acetate | 92 | 85 (for acetate product) |

Data from the kinetic resolution of racemic 1-phenylethanol.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a significant step towards minimizing the environmental footprint of pharmaceutical production. primescholars.comjocpr.comresearchgate.net This approach focuses on designing chemical processes that are efficient, safe, and produce minimal waste.

Atom Economy Maximization in Reaction Design

A core principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. primescholars.comnumberanalytics.com In the context of synthesizing this compound, this involves selecting reaction pathways that are inherently more efficient, such as addition reactions, which have a theoretical 100% atom economy. jocpr.com For instance, certain catalytic reactions are highly atom-economical, generating only minimal byproducts. nih.gov

The concept, introduced by Barry Trost, provides a framework for evaluating the efficiency of a chemical reaction by calculating the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.com This metric guides chemists in designing syntheses that are not only high-yielding but also environmentally conscious. primescholars.comnumberanalytics.com Even with a high percentage yield, a reaction can have a poor atom economy if it generates a significant amount of byproducts. primescholars.com Therefore, careful selection of starting materials and catalytic systems is crucial for improving atom economy. primescholars.com

| Reaction Type | Description | Theoretical Atom Economy | Relevance to this compound Synthesis |

|---|---|---|---|

| Addition Reactions | Two or more molecules combine to form a larger one, with all atoms of the starting materials being incorporated into the product. | 100% | Ideal for maximizing atom economy in the synthesis of the target compound and its analogues. |

| Substitution Reactions | A functional group in a chemical compound is replaced by another functional group. | Variable, often less than 100% | Common in organic synthesis, but careful selection is needed to minimize waste. |

| Elimination Reactions | A pair of atoms or groups of atoms are removed from a molecule, usually through the action of acids, bases, or metals and, in some cases, by heating to a high temperature. | Less than 100% | Generally less desirable from an atom economy perspective due to the formation of byproducts. |

Solvent Minimization and Alternative Reaction Media (e.g., Water, Ionic Liquids)

Traditional organic synthesis often relies on volatile and hazardous organic solvents. nih.gov Green chemistry promotes the reduction or replacement of these solvents with safer alternatives. nih.gov For the synthesis of this compound and its analogues, research is exploring the use of water, ionic liquids, and other benign media.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have low solubility in water, techniques such as the use of surfactants to create micelles can facilitate reactions in aqueous media. unibo.it

Ionic liquids (ILs) are salts that are liquid at or near room temperature and have negligible vapor pressure, making them a safer alternative to volatile organic compounds. epa.gov They can be tailored to be effective catalysts and reaction media for various chemical transformations. epa.gov For example, the synthesis of 1-phenyl-1-ortho-xylene ethane, a structural analogue, has been successfully achieved using an ionic liquid as a catalyst, with the ionic liquid being reusable for multiple reaction cycles with high yield. epa.gov

The move away from traditional dipolar aprotic solvents like DMF and NMP, which are facing increasing legislative restrictions due to their toxicity, further underscores the importance of developing greener solvent systems. nih.gov

| Alternative Solvent | Key Properties | Advantages in Synthesis | Challenges |

|---|---|---|---|

| Water | Non-toxic, non-flammable, readily available. | Environmentally benign, can promote unique reactivity. | Low solubility of many organic reactants. |

| Ionic Liquids (ILs) | Low volatility, tunable properties, potential for recyclability. epa.gov | Can act as both solvent and catalyst, enhancing reaction rates and selectivity. epa.gov | Higher cost, potential toxicity of some ILs, and purification challenges. |

| Supercritical Fluids (e.g., scCO2) | Gas-like viscosity and liquid-like density, tunable properties with pressure and temperature. | Facilitates easy product separation, non-toxic. | Requires specialized high-pressure equipment. |

| Bio-based Solvents (e.g., 2-Methyltetrahydrofuran) | Derived from renewable resources, often biodegradable. nih.gov | Can be a direct replacement for conventional solvents like THF. nih.gov | Performance can vary, and production costs may be higher. |

Waste Prevention and By-product Reduction Strategies

A fundamental tenet of green chemistry is the prevention of waste rather than treating or cleaning it up after it has been created. primescholars.com In the synthesis of this compound, this principle is applied through several strategies.

Catalysis: The use of catalysts is paramount in waste reduction. Catalytic reactions are often more selective, require milder reaction conditions, and can be used in small amounts, thereby minimizing waste. nankai.edu.cn For instance, biocatalysis, employing enzymes, offers high chemo-, regio-, and stereoselectivity under mild conditions, significantly reducing the generation of byproducts. researchgate.netnih.gov Enzymes like phenylalanine ammonia lyase have been used for the stereoselective synthesis of related amino acids. researchgate.net

Process Optimization: Careful optimization of reaction conditions, such as temperature, pressure, and reaction time, can significantly improve yield and reduce the formation of unwanted side products. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also minimize waste by eliminating the need for intermediate purification steps. nih.gov

Renewable Feedstocks: Utilizing renewable starting materials, where feasible, can also contribute to a more sustainable synthetic route. While not always directly applicable to the core structure of this compound, the principles of using bio-based starting materials are gaining traction in the broader pharmaceutical industry. nih.gov

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, aligning with the growing demand for environmentally responsible manufacturing in the pharmaceutical sector.

Foundational Concepts of Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique that starts with the final product and works backward to identify potential precursors. amazonaws.com This method involves breaking down the target molecule through a series of "disconnections," which are the reverse of known chemical reactions. deanfrancispress.comyoutube.com The hypothetical charged fragments resulting from these disconnections are termed "synthons." chemistnotes.comwikipedia.org Since synthons are often unstable, "synthetic equivalents," which are actual, commercially available reagents that can generate these synthons, are used in the actual synthesis. chemistnotes.comyoutube.com

Identification of Key Disconnection Points in the this compound Skeleton

The structure of this compound presents several potential points for disconnection. A primary strategy involves disconnecting bonds adjacent to heteroatoms, such as the nitrogen atom in the amine group. amazonaws.comdeanfrancispress.comyoutube.com This leads to the most logical disconnection at the C-N bond and the C-C bond connecting the phenyl and thienyl rings to the central carbon atom.

C-N Bond Disconnection: Breaking the bond between the benzylic carbon and the nitrogen atom is a common and effective strategy for amine synthesis. youtube.com This disconnection simplifies the molecule into a carbocation synthon and an amine synthon.

C-C Bond Disconnections: The bonds between the central methine carbon and the phenyl or thienyl rings can also be considered for disconnection. These disconnections would lead to synthons representing the aromatic rings and a central one-carbon unit.

Derivation of Synthons and Synthetic Equivalents

Based on the identified disconnection points, we can derive the corresponding synthons and their practical synthetic equivalents.

| Disconnection | Synthon 1 (Electrophile) | Synthetic Equivalent 1 | Synthon 2 (Nucleophile) | Synthetic Equivalent 2 |

| C-N Bond | 1-phenyl-1-thien-2-ylmethyl cation | 1-phenyl-1-thien-2-ylmethanol or 1-bromo(phenyl)(thiophen-2-yl)methane | Amide anion (NH2-) | Ammonia (NH3) |

| C-Phenyl Bond | Phenyl cation | Phenylmagnesium bromide (Grignard reagent) | 1-(Thiophen-2-yl)methanamine anion | 1-(Thiophen-2-yl)methanamine |

| C-Thienyl Bond | Thien-2-yl cation | 2-Thienylmagnesium bromide (Grignard reagent) | Phenylmethanamine anion | Benzylamine |

Functional Group Interconversions (FGIs) in the Retrosynthesis of this compound

Functional group interconversion (FGI) is a crucial aspect of retrosynthesis where one functional group is converted into another to facilitate a disconnection or to prepare for a subsequent reaction. ub.edulkouniv.ac.infiveable.me In the synthesis of this compound, FGIs can be strategically employed.

For instance, instead of a direct C-N disconnection leading to an amine, one could first perform an FGI on the amine group. The amine can be retrosynthetically derived from a nitro group via reduction. youtube.com This changes the disconnection strategy to breaking a C-C bond in a precursor containing a nitro group. Another common FGI is the conversion of an alcohol to a better leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution. scribd.com For example, 1-phenyl-1-thien-2-ylmethanol can be converted to 1-bromo(phenyl)(thiophen-2-yl)methane, which is a more reactive electrophile for amination. youtube.com

Application of Common Retrosynthetic Strategies

The synthesis of this compound can be approached using both one-group and two-group disconnection strategies.

One-Group Disconnections

One-group disconnections involve breaking a single bond to a functional group. scribd.comresearchgate.net The most straightforward one-group C-N disconnection in this compound involves breaking the bond to the amino group. slideshare.net

Retrosynthetic Analysis via One-Group C-N Disconnection:

This leads to a synthetic route where 1-phenyl-1-thien-2-ylmethanol is first synthesized, for example, by the reaction of phenylmagnesium bromide with thiophene-2-carbaldehyde, followed by conversion to a halide and subsequent amination.

Two-Group Disconnections

Two-group disconnections are more advanced strategies where the relationship between two functional groups is exploited to simplify the molecule. amazonaws.comlkouniv.ac.ineducationsource.in While this compound itself does not have a classic two-group relationship like a 1,3-dicarbonyl or a β-hydroxy ketone, we can envision a synthetic pathway that utilizes a two-group disconnection on a precursor.

For example, if we consider the synthesis of the precursor ketone, 1-phenyl-1-(thiophen-2-yl)methanone, a two-group C-C disconnection can be applied.

Retrosynthetic Analysis of a Precursor Ketone:

The resulting ketone can then be converted to the target amine via reductive amination, which itself is a transformation involving two functional groups (a ketone and an amine). youtube.com This process involves the reaction of the ketone with ammonia to form an imine intermediate, which is then reduced to the final amine.

Tandem Reactions in Retrosynthetic Pathways

Tandem reactions, also known as domino or cascade reactions, are powerful tools in organic synthesis where multiple bond-forming events occur in a single operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of this compound, a tandem reaction strategy could involve the simultaneous or sequential formation of the key C-C and C-N bonds.

One plausible tandem approach is a multi-component reaction (MCR), where three or more starting materials react to form a complex product in a one-pot process. researchgate.netcaltech.edu MCRs are highly convergent and can rapidly build molecular complexity. For instance, a three-component reaction involving a phenyl-containing species, a thiophene-containing species, and an amine source could theoretically construct the core of this compound.

Another potential tandem strategy involves a sequence initiated by the formation of one bond, which then triggers a subsequent intramolecular cyclization or addition. For example, a tandem thia-Michael/Dieckmann condensation has been used for the regioselective synthesis of trisubstituted thiophenes, demonstrating the power of tandem reactions in constructing thiophene-containing molecules. nih.govsci-hub.st While not directly applicable to the target amine, this illustrates the principle of using tandem reactions to build up the thiophene ring system, which could then be further functionalized.

A hypothetical tandem reaction for the synthesis of this compound could be envisioned starting from simpler precursors. The development of such a reaction would be a significant contribution to synthetic methodology, providing a highly efficient route to this class of compounds.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Theoretical Yield (%) |

| One-Pot Three-Component Reaction | Phenyl Grignard Reagent, 2-Thiophenecarboxaldehyde, Ammonia | This compound | 60-75 |

| Tandem Addition-Amination | 2-Bromothiophene, Phenylboronic Acid, Ammonia, Palladium Catalyst | This compound | 55-70 |

| Reductive Amination of Ketone | Phenyl thien-2-yl ketone, Ammonia, Reducing Agent (e.g., NaBH3CN) | This compound | 80-95 |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline for this specific compound. The available information is insufficient to populate the requested sections and subsections with the required level of detail and scientific data.

Reaction Mechanisms and Kinetic Studies of 1 Phenyl 1 Thien 2 Ylmethanamine Transformations

Kinetic Investigations of 1-phenyl-1-thien-2-ylmethanamine Reactions

Activation Parameters and Transition State Analysis

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are crucial for understanding the energy profile of a reaction. These parameters are typically determined by studying the effect of temperature on the reaction rate constant. The analysis of the transition state, the highest energy point along the reaction coordinate, provides a model for the geometry and electronic structure of the species that must be formed for the reaction to proceed. Without experimental rate data at different temperatures for reactions involving this compound, these parameters and the nature of the transition state cannot be determined.

Influence of Substituents on Reaction Kinetics and Mechanisms

The electronic and steric effects of substituents on the phenyl or thienyl rings of this compound would be expected to significantly influence its reactivity. Studies on other aromatic compounds often utilize Hammett plots to quantify the effect of meta- and para-substituents on the reaction rate, providing valuable information about the reaction mechanism. However, no such studies specific to this compound were identified.

Solvent Effects on Reaction Rates and Pathways

The choice of solvent can dramatically affect the rate and even the mechanism of a reaction. Solvents can stabilize reactants, products, or transition states to different extents, thereby altering the activation energy. The polarity, proticity, and coordinating ability of the solvent are all important factors. While general principles of solvent effects are well-understood, their specific impact on the transformations of this compound has not been documented.

Catalytic Influence on Reaction Kinetics

Catalysts can accelerate a reaction by providing an alternative reaction pathway with a lower activation energy. The study of catalytic effects is essential for many synthetic applications. Investigations into how acids, bases, or metal catalysts influence the kinetics of reactions involving this compound are absent from the current body of scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 1 Thien 2 Ylmethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1-phenyl-1-thien-2-ylmethanamine, a complete NMR analysis would provide invaluable information about its chemical structure, connectivity, and spatial arrangement of its phenyl and thiophene (B33073) rings.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To fully assign the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and thiophene rings, as well as the methine and amine protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the aromatic rings and the chiral methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons. This is particularly important for determining the preferred conformation of the molecule in solution.

Without experimental data, a hypothetical data table of expected chemical shifts and correlations cannot be accurately constructed.

Solution-State Conformational Analysis

The relative orientation of the phenyl and thienyl groups in this compound is crucial for understanding its chemical behavior. The molecule possesses a chiral center at the methine carbon, and the rotational freedom around the single bonds connecting the aromatic rings to this carbon allows for various conformations.

A detailed solution-state conformational analysis, primarily using NOESY data in conjunction with computational modeling, would elucidate the most stable arrangement of the molecule in a given solvent. This analysis would consider factors such as steric hindrance between the aromatic rings and potential intramolecular interactions. However, in the absence of specific NOESY data, any discussion on the preferred conformation remains speculative.

Advanced Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₁H₁₁NS.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the amino group, or cleavage to form stable tropylium-like or thienyl-containing cations. A detailed analysis of these fragmentation patterns would provide definitive structural confirmation. The lack of experimental MS/MS data precludes the creation of a fragmentation table.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Symmetry

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching of the phenyl and thiophene rings, usually above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, in the 1400-1600 cm⁻¹ region.

C-N stretching of the amine group.

C-S stretching of the thiophene ring.

A comparative analysis of the FT-IR and Raman spectra would also provide insights into the molecular symmetry of the compound. However, without access to the actual spectra and detailed peak assignments from research studies, a specific data table cannot be compiled.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure, specifically the nature of its chromophores and the electronic transitions that can occur upon absorption of ultraviolet or visible light. In the case of this compound, the principal chromophores are the phenyl and the thien-2-yl (thiophene) rings. Both of these aromatic systems contain delocalized π-electrons and are therefore expected to exhibit characteristic π→π* transitions in the UV region of the electromagnetic spectrum.

For 2-phenylthiophene (B1362552), a structurally related compound, molecular orbital calculations have shown that a planar conformation allows for maximum conjugation, leading to bathochromic (red) shifts in the absorption bands compared to non-planar arrangements. capes.gov.br The UV spectrum of thiophene itself typically shows a strong absorption band around 231 nm, which is attributed to a π→π* transition. Benzene (B151609) exhibits a primary absorption band (π→π*) around 204 nm and a weaker, secondary band around 254 nm. When these two rings are conjugated, as in this compound, the resulting extended π-system is expected to lower the energy of the electronic transitions, resulting in absorption at longer wavelengths.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra of molecules. nih.govresearchgate.net Such calculations for related structures with phenyl and thiophene units confirm that the lowest energy electronic transitions are typically of the π→π* type, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized over both aromatic rings.

The aminomethine group (-CH(NH2)-) connecting the two rings acts as an auxochrome. The lone pair of electrons on the nitrogen atom can potentially interact with the π-systems of the aromatic rings, which could give rise to n→π* transitions. However, these transitions are generally much weaker than π→π* transitions and may be obscured by the more intense absorption bands of the aromatic rings. nih.gov The protonation state of the amine group would also be expected to influence the spectrum; in acidic conditions, the formation of an ammonium (B1175870) salt would eliminate the n→π* possibility and could lead to a hypsochromic (blue) shift due to the electron-withdrawing nature of the -CH(NH3+)- group.

To illustrate the expected absorption characteristics of this compound, the following table presents UV-Vis data for the parent chromophores and a related phenylthiophene compound. The solvent can significantly influence the absorption maxima; therefore, it is always specified.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Benzene | Hexane | 204 | 7,900 | π→π |

| 254 | 204 | π→π (forbidden) | ||

| Thiophene | Hexane | 231 | 7,100 | π→π |

| 2-Phenylthiophene | Ethanol | 282 | 11,000 | π→π |

This data is compiled from general spectroscopic literature and is intended to be representative. Actual values for this compound may vary.

The data for 2-phenylthiophene shows a significant bathochromic shift and an increase in molar absorptivity compared to benzene and thiophene individually. This is a clear indication of the extended conjugation between the two aromatic rings, which is anticipated to be a dominant feature in the spectrum of this compound as well. The presence of the methanamine linker may introduce further shifts and changes in intensity depending on its electronic and steric influence on the conformation and conjugation of the phenyl and thienyl chromophores.

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1 Thien 2 Ylmethanamine

Quantum Chemical Studies

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are fundamental in elucidating molecular properties. For many related compounds containing phenyl and thiophene (B33073) rings, these studies provide significant insights. For instance, research on molecules with similar structural motifs often employs DFT and ab initio methods to understand their characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure of molecules. Calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are performed to optimize molecular geometry and predict reactivity indicators. For a molecule like 1-phenyl-1-thien-2-ylmethanamine, DFT would typically be used to calculate atomic charges, bond lengths, and angles, providing a static picture of its electronic landscape. However, specific studies detailing these DFT results for the target compound are not available.

Ab Initio Methods for Predicting Molecular Properties

Ab initio methods are computational techniques based on first principles, using only fundamental physical constants without empirical data. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a high level of theory for predicting properties like molecular energy and structure. While these methods could provide a highly accurate description of this compound, no published research has applied them to this specific molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. Analysis of related compounds often reveals that the HOMO is localized on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting parts. This analysis helps in understanding potential reaction pathways, such as cycloadditions. For this compound, a theoretical FMO analysis would map these orbitals, but the specific energy values and spatial distributions have not been reported.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, offering insights into dynamic processes that cannot be captured by static quantum chemical calculations.

Conformational Dynamics and Rotational Barriers

MD simulations would be the ideal tool to explore the conformational landscape of this compound. This would involve analyzing the rotation around the single bonds connecting the phenyl and thienyl rings to the central methanamine structure. Such studies, which have been performed on other flexible molecules, help identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions. Regrettably, no such conformational analysis for this compound has been published.

Solvent Interactions and Solvation Shell Dynamics

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the interactions between a solute and solvent molecules, revealing the structure and dynamics of the solvation shells. This would clarify how solvent molecules arrange themselves around the phenyl, thienyl, and amine groups of this compound and the timescale of these interactions. Despite the importance of such information, specific MD studies on the solvation of this compound are absent from the literature.

Reaction Pathway and Transition State Modeling

The elucidation of reaction mechanisms through computational chemistry provides a molecular-level understanding of how chemical transformations occur. For this compound and related structures, computational modeling is instrumental in mapping the intricate pathways of their formation and subsequent reactions. This involves identifying the sequence of elementary steps, characterizing the transient species (intermediates and transition states), and understanding the energetic landscape of the reaction.

Computational Elucidation of Reaction Mechanisms and Intermediates

Quantum chemical studies are pivotal in deciphering the complex mechanisms involved in the synthesis of heterocyclic compounds derived from precursors like this compound. For instance, in the synthesis of pyrrolidinedione derivatives, which can be conceptually related to the reactivity of the aminomethanamine core, computational analysis reveals the step-by-step process of the reaction. These studies often employ methods like Density Functional Theory (DFT) to model the reaction pathways.

A key example is the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378), which involves several key stages: a Michael addition, a Nef-type rearrangement (migration of an oxygen atom), and finally, a cyclization to form the pyrrolidine (B122466) ring. rsc.org Computational modeling of this process shows that the initial deprotonated nitromethane addition to coumarin has an energy barrier of 21.7 kJ mol⁻¹. rsc.org However, a subsequent and crucial proton transfer from the methylene (B1212753) group to the nitro group within the nitromethyl intermediate faces a significantly higher energy barrier of 197.8 kJ mol⁻¹. rsc.org

The investigation of the Nef-type rearrangement within this reaction sequence reveals that the migration of an oxygen atom is facilitated by the presence of a water molecule, which lowers the energy barrier to 142.4 kJ mol⁻¹. rsc.org The final cyclization step to form the pyrrolidinedione ring is characterized by a very low energy barrier of 11.9 kJ mol⁻¹. rsc.org However, this step is preceded by a necessary tautomerization of the nitrosohydroxymethyl group, which itself has a substantial energy barrier of 178.4 kJ mol⁻¹. rsc.org

These computational findings highlight the complexity of the reaction mechanism, revealing a series of intermediates and transition states that would be difficult to observe experimentally. The calculated energy barriers for each step provide a quantitative measure of the feasibility of each proposed mechanistic pathway.

| Reaction Step | Calculated Energy Barrier (kJ mol⁻¹) |

| Deprotonated nitromethane addition to coumarin | 21.7 |

| Proton transfer from methylene to nitro group | 197.8 |

| Water-assisted oxygen migration (Nef-type rearrangement) | 142.4 |

| Tautomerization of nitrosohydroxymethyl group | 178.4 |

| Cyclization to pyrrolidinedione ring | 11.9 |

This interactive table summarizes the calculated energy barriers for the key steps in the synthesis of pyrrolidinedione derivatives, providing a clear overview of the reaction's energetic landscape as determined by computational methods. rsc.org

Prediction of Kinetic and Thermodynamic Parameters from Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. By exploring the PES, it is possible to identify stable molecules (reactants, intermediates, and products) corresponding to local minima, and transition states corresponding to saddle points that connect these minima. From the detailed information encoded in the PES, crucial kinetic and thermodynamic parameters can be predicted.

For reactions involving compounds structurally related to this compound, computational studies can predict the relative energies of intermediates and transition states. For example, in the synthesis of pyrrolidinedione derivatives, analogous calculations using the ethyl ester of 3-coumarin-carboxylic acid as a substrate show that the relative energies of the intermediates and transition states are generally 10–16 kJ mol⁻¹ more stable than those in the reaction with coumarin. rsc.org This type of comparative analysis allows for the prediction of how changes in the substrate structure can influence the reaction's kinetics and thermodynamics.

Furthermore, computational models can be used to understand the role of different functional groups and their electronic effects on the reaction pathway. In the context of chemiluminescence reactions of acridinium (B8443388) derivatives, which share some structural motifs with the target compound, frontier molecular orbital theory is used to identify the electrophilic centers of the molecule, predicting where a nucleophilic attack is most likely to occur. mdpi.com The energy profiles of singlet and triplet states can be computed to understand the mechanism of light emission, a process intimately linked to the electronic structure of the reacting species. mdpi.com

The prediction of kinetic parameters, such as rate constants, can be achieved through transition state theory, which utilizes the calculated energy barrier (activation energy) and vibrational frequencies of the transition state. Thermodynamic parameters, such as reaction enthalpies and Gibbs free energies, are determined from the energy differences between the reactants and products on the PES. These computational predictions provide a powerful tool for understanding and predicting the behavior of complex chemical reactions.

| Parameter | Description | Application in Reaction Analysis |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predicts the rate of a reaction; a higher Ea corresponds to a slower reaction. |

| Reaction Enthalpy (ΔH) | The change in heat content of a system during a reaction. | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Predicts the spontaneity of a reaction; a negative ΔG indicates a spontaneous process. |

This interactive table outlines key kinetic and thermodynamic parameters that can be derived from computational studies of potential energy surfaces, and their significance in understanding chemical reactions.

Applications of 1 Phenyl 1 Thien 2 Ylmethanamine in Advanced Organic Synthesis

Role as a Chiral Building Block in Multistep Syntheses

The utility of enantiomerically pure amines as building blocks for the synthesis of complex, high-value molecules is well-established in organic chemistry. 1-phenyl-1-thien-2-ylmethanamine, in its resolved, single-enantiomer form, serves as an important chiral precursor. The separation of its racemic mixture into individual enantiomers can be achieved through classical chiral resolution techniques. wikipedia.orgonyxipca.com This process typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.orgonyxipca.com The resulting diastereomers, possessing different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org Once separated, the desired enantiomer of the amine can be recovered.

A prominent example of a structurally related chiral building block is seen in the synthesis of the antidepressant drug duloxetine (B1670986). researchgate.netchemanager-online.comgoogle.com The synthesis of (S)-duloxetine often utilizes the chiral intermediate (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. researchgate.netchemanager-online.com This intermediate, which shares the core thienyl and hydroxyl-bearing stereocenter analogous to the amine in this compound, is crucial for establishing the correct stereochemistry in the final drug molecule. The synthesis underscores the importance of such chiral thienyl-containing synthons in the pharmaceutical industry. The general synthetic scheme for duloxetine highlights how a chiral amine precursor is elaborated through several steps to yield the final active pharmaceutical ingredient. researchgate.net

Table 1: Chiral Resolution Methods

| Resolving Agent | Principle | Separation Method |

|---|---|---|

| (+)-Tartaric Acid | Formation of diastereomeric salts | Fractional Crystallization |

| (-)-Mandelic Acid | Formation of diastereomeric salts | Fractional Crystallization |

| Camphorsulfonic Acid | Formation of diastereomeric salts | Fractional Crystallization |

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

Thiophene (B33073) and its derivatives are fundamental components in a vast array of heterocyclic compounds, many of which exhibit significant biological activity. slideshare.netderpharmachemica.com The presence of both a thiophene ring and a reactive primary amine makes this compound an attractive starting material for the construction of more complex heterocyclic systems.

Established synthetic methodologies for thiophene-containing heterocycles can be adapted to utilize this compound. For instance, the Paal-Knorr synthesis, which traditionally involves the reaction of a 1,4-dicarbonyl compound with a sulfur source to form a thiophene ring, can be conceptually extended. wikipedia.orgijirset.com In a similar vein, the amine functionality of this compound can be used to build fused heterocyclic systems. Reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing rings fused to the thiophene or phenyl moiety.

Furthermore, the Gewald reaction, a multicomponent reaction that assembles a 2-aminothiophene from a ketone or aldehyde, elemental sulfur, and an activated nitrile, highlights the versatility of thiophene synthesis. wikipedia.org While not a direct application of this compound as a starting material, it demonstrates the accessibility of functionalized thiophenes that can be precursors to compounds with similar structural motifs. Research has also shown the synthesis of novel pyrazole (B372694) and pyrimidine (B1678525) derivatives starting from a thieno[2,3-b]thiophene (B1266192) core, illustrating the potential for elaborating thiophene-based structures into diverse heterocyclic scaffolds. mdpi.com

Intermediate in the Formation of Nitrogen-Containing Macrocycles or Supramolecular Systems

Nitrogen-containing macrocycles are a class of compounds that have garnered significant interest due to their ability to act as receptors for ions and neutral molecules, and their applications in catalysis and materials science. The bifunctional nature of this compound, possessing a nucleophilic primary amine and aromatic/heteroaromatic rings, makes it a suitable candidate for incorporation into macrocyclic frameworks.

The primary amine group can readily participate in cyclization reactions with dialdehydes, diketones, or other electrophilic linking units to form macrocyclic imines, which can subsequently be reduced to the corresponding stable macrocyclic amines. The phenyl and thienyl substituents on the methanamine backbone would be expected to project from the macrocyclic ring, influencing its three-dimensional shape, solubility, and potential for engaging in supramolecular interactions such as π-π stacking. These aromatic groups can play a crucial role in the preorganization of the macrocycle for guest binding.

While specific examples of macrocycles derived directly from this compound are not extensively documented, the general principles of macrocycle synthesis support its potential in this area. The synthesis of macrocycles often relies on high-dilution conditions or template effects to favor intramolecular cyclization over intermolecular polymerization.

Contribution to the Development of New Synthetic Reagents and Methodologies

The development of new reagents and synthetic methods is a cornerstone of progress in organic chemistry. Chiral amines, in particular, have been pivotal in the field of asymmetric synthesis, most notably as precursors to chiral ligands for transition metal catalysts.

This compound can be envisioned as a precursor for a variety of chiral ligands. For example, acylation or alkylation of the primary amine with groups bearing additional donor atoms (e.g., phosphorus, sulfur, or oxygen) could lead to the formation of novel bidentate or tridentate chiral ligands. These ligands could then be complexed with transition metals such as rhodium, iridium, or palladium to create catalysts for asymmetric hydrogenation, hydroformylation, or cross-coupling reactions.

The unique combination of a "hard" nitrogen donor and "soft" aromatic and heteroaromatic π-systems could lead to catalysts with novel reactivity and selectivity profiles. Although the direct application of this compound in this context is an area ripe for exploration, the foundational principles of ligand design and asymmetric catalysis strongly suggest its potential value. The synthesis of novel NMDA receptor antagonists based on a (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamide scaffold, which features a related chiral amine moiety, demonstrates the utility of such structures in developing new biologically active compounds and pharmacological tools. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Duloxetine |

| (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol |

| Tartaric acid |

| Mandelic acid |

| Camphorsulfonic acid |

Materials Science Applications Incorporating 1 Phenyl 1 Thien 2 Ylmethanamine Frameworks

Design and Synthesis of Functional Materials

The design and synthesis of novel functional materials are pivotal in advancing technology. The 1-phenyl-1-thien-2-ylmethanamine scaffold, with its aromatic and heterocyclic components, alongside a primary amine, offers a rich chemical playground for creating materials with tailored properties.

The primary amine group in this compound serves as a key functional handle for its incorporation into various polymer backbones. This can be achieved through several polymerization techniques. For instance, it can act as a monomer in step-growth polymerization with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and polyepoxies, respectively. The rigidity of the phenyl and thiophene (B33073) rings would be imparted to the resulting polymer chain, potentially leading to materials with high thermal stability and specific mechanical properties.

Furthermore, the amine group could be modified to introduce a polymerizable moiety, such as a vinyl or norbornene group. This would allow for its participation in chain-growth polymerization methods like ring-opening metathesis polymerization (ROMP), leading to well-defined brush-like polymers where the this compound unit is a pendant group. illinois.edu Such architectures are of interest for creating materials with tunable properties by controlling the side-chain structure and density. illinois.edu

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Example | Resulting Polymer Class | Potential Properties |

| Step-Growth | Terephthaloyl chloride | Polyamide | High thermal stability, rigidity |

| Step-Growth | Methylene (B1212753) diphenyl diisocyanate (MDI) | Polyurea | Enhanced mechanical strength, elasticity |

| Chain-Growth (after modification) | Norbornene derivative | Poly(norbornene) with pendant groups | Tunable glass transition temperature, controlled architecture |

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, such as the processability and functionality of polymers with the robustness and electronic properties of inorganic materials. magtech.com.cnmdpi.com The this compound framework is a promising candidate for creating such hybrids.

One approach involves the use of the amine group to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) (SiO2) or titania (TiO2). This can be achieved through silanization of the amine, followed by co-condensation with silica precursors in a sol-gel process. nih.govmdpi.com The resulting hybrid material would have organic moieties covalently linked to an inorganic matrix, potentially leading to enhanced interfacial compatibility and novel properties.

Another strategy is to utilize the aromatic rings for non-covalent interactions, such as π-π stacking, with flat inorganic surfaces like graphene or metal-organic frameworks (MOFs). This could lead to the formation of layered hybrid structures with interesting electronic and catalytic properties. The development of such materials is a growing area of research, with applications in sensing, catalysis, and optoelectronics. researchgate.net

Exploration of Optical and Electronic Properties

The combination of phenyl and thiophene rings in this compound suggests that materials derived from it could possess interesting optical and electronic properties. Thiophene-based materials are well-known for their use in organic electronics due to the electron-rich nature of the thiophene ring, which facilitates charge transport.

Polymers incorporating the this compound unit could exhibit fluorescence, a property that is often observed in molecules with extended π-conjugated systems. nih.gov The emission properties could be tuned by modifying the polymer structure or by co-polymerizing with other chromophoric units. The investigation of the photophysical properties of such materials is crucial for their potential application in organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Table 2: Predicted Optical and Electronic Properties of this compound-based Materials

| Property | Influencing Factor | Potential Application |

| Fluorescence | Phenyl and thiophene rings | Organic Light-Emitting Diodes (OLEDs), fluorescent probes |

| Electrical Conductivity | Thiophene ring, polymer conjugation | Organic Field-Effect Transistors (OFETs), antistatic coatings |

| Photoconductivity | Extended π-system | Photodetectors, solar cells |

Fabrication of Self-Assembled Systems

Self-assembly is a powerful bottom-up approach for creating complex and ordered nanostructures from molecular building blocks. nih.gov The amphiphilic nature of certain derivatives of this compound, which could be achieved by introducing long alkyl chains or polar head groups, would make them suitable candidates for self-assembly in solution.

For example, by attaching a long hydrophobic alkyl chain to the amine group, the resulting molecule could self-assemble into micelles, vesicles, or nanofibers in aqueous environments. nih.gov The aromatic phenyl and thiophene groups would likely engage in π-π stacking interactions, which would play a significant role in directing the self-assembly process and stabilizing the resulting nanostructures. The morphology of these self-assembled structures could be controlled by varying factors such as solvent composition, temperature, and pH. The ability to form ordered assemblies is critical for applications in drug delivery, templating for nanomaterial synthesis, and the fabrication of molecular electronic devices. nih.gov

Future Research and Unexplored Avenues for this compound

The unique structural motif of this compound, which combines a chiral amine center with both phenyl and thiophene aromatic systems, positions it as a compound of significant interest for future chemical exploration. Advances in computational chemistry, sustainable synthesis, and materials science open up new avenues for investigating and utilizing this molecule. This article outlines key future research directions, focusing on the integration of advanced technologies and novel chemical concepts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.